[3-(Hydroxymethyl)cyclobutyl]methanol
Description
[3-(Hydroxymethyl)cyclobutyl]methanol (molecular formula: C₆H₁₂O₂, molecular weight: 116.16 g/mol) is a bicyclic alcohol featuring a cyclobutane ring substituted with two hydroxymethyl (–CH₂OH) groups at the 1- and 3-positions (SMILES: C1C(CC1CO)CO) . Its strained cyclobutane framework and dual hydroxyl groups contribute to unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
[3-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-5-1-6(2-5)4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNJZFYBCGAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89534-29-2 | |
| Record name | [3-(hydroxymethyl)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutene with formaldehyde under acidic conditions to form the desired product. Another approach is the reduction of cyclobutanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclobutylmethanol derivatives using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation or amines for amination reactions.
Major Products Formed:
Oxidation: Cyclobutane-1,3-dicarboxylic acid or cyclobutane-1,3-dialdehyde.
Reduction: Cyclobutylmethanol.
Substitution: Cyclobutyl halides or cyclobutylamines.
Scientific Research Applications
Antiviral Agent Development
One of the primary applications of [3-(Hydroxymethyl)cyclobutyl]methanol is as an intermediate in the synthesis of antiviral compounds. Notably, it has been utilized in the preparation of nucleoside analogs that exhibit antiviral properties against viruses such as hepatitis B.
- Case Study: Synthesis of Nucleoside Analogues
A study described the conversion of this compound into 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and guanine. These compounds were synthesized through a series of reactions, achieving overall yields of approximately 39% for adenine derivatives and 42% for guanine derivatives. The antiviral activity of these nucleoside analogs was evaluated, demonstrating their potential as therapeutic agents against viral infections .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its hydroxymethyl group allows for various chemical modifications, including oxidation and substitution reactions.
- Reactions Involving this compound
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Substitution : It can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
These reactions are crucial for developing new materials and pharmaceuticals .
Neuroprotective Research
Recent studies have explored the neuroprotective effects of derivatives based on this compound. Research indicated that certain analogs could protect neuronal cells from degeneration, suggesting potential applications in neurodegenerative disease treatment.
- Case Study: Neuroprotective Effects
In a mouse model of neurodegeneration, compounds derived from this compound exhibited significant neuroprotective properties, highlighting their potential for therapeutic use in conditions such as Alzheimer's disease .
Pharmaceutical Intermediate
The compound is also recognized for its role as an intermediate in synthesizing various pharmaceutical agents. Its structural features enable modifications that enhance bioactivity and specificity toward biological targets.
- Example: Antiviral Agent Synthesis
The diprotected form of this compound has been employed in processes leading to optically active antiviral agents, showcasing its utility in pharmaceutical development .
Data Summary Table
| Application Area | Specific Use Cases | Yield/Effectiveness |
|---|---|---|
| Antiviral Development | Synthesis of nucleoside analogs | ~39% yield for adenine |
| Chemical Synthesis | Building block for complex organic molecules | Variable based on reaction |
| Neuroprotective Research | Protecting neuronal cells in degeneration models | Significant neuroprotection |
| Pharmaceutical Intermediate | Synthesis of optically active antiviral agents | Effective against HBV |
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl groups are oxidized to form aldehydes or carboxylic acids through the transfer of electrons. In biological systems, the compound may interact with enzymes that catalyze the conversion of cyclobutane derivatives, leading to the formation of biologically active products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen or Alkyl Substituents
- (3-Chlorocyclobutyl)methanol Molecular formula: C₅H₉ClO Molecular weight: 120.58 g/mol Key features: A chlorine atom replaces one hydroxymethyl group, increasing electronegativity and molecular weight. Applications: Likely used as an intermediate in organochlorine synthesis.
- (3-Methylcyclobutyl)methanol Molecular formula: C₆H₁₂O Molecular weight: 100.16 g/mol Key features: A methyl group replaces a hydroxymethyl group, reducing polarity and increasing hydrophobicity. This may lower solubility in polar solvents compared to the parent compound .
Derivatives with Additional Functional Groups
- The dual hydroxymethyl groups retain hydrogen-bonding capacity .
- [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol Molecular formula: C₈H₁₆O₄ Molecular weight: 176.21 g/mol Key features: Two methoxy (–OCH₃) groups introduce electron-donating effects, stabilizing the cyclobutane ring and altering solubility (higher in organic solvents). The dimethoxy groups may also mitigate ring strain .
- 3-(Aminomethyl)oxolan-3-ylmethanol Molecular formula: C₁₀H₁₉NO₂ Molecular weight: 185.26 g/mol Key features: An aminomethyl (–CH₂NH₂) group on an oxolane (tetrahydrofuran) ring introduces basicity and hydrogen-bonding diversity.
Comparative Data Table
Key Findings and Implications
- Reactivity Trends: Chloro and amino derivatives exhibit higher reactivity due to electronegative/basic substituents, whereas methyl and methoxy groups enhance stability .
- Solubility: Polar substituents (–OH, –NH₂) improve aqueous solubility, while nonpolar groups (–CH₃, –OCH₃) favor organic media .
- Applications: Derivatives with functional diversity (e.g., dimethoxy, aminomethyl) are promising in drug discovery and polymer chemistry .
Biological Activity
[3-(Hydroxymethyl)cyclobutyl]methanol, a compound with the molecular formula CHO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : CHO
- SMILES Representation : C1C(CC1CO)CO
- InChIKey : SQYNJZFYBCGAEI-UHFFFAOYSA-N
This compound features a cyclobutane ring with hydroxymethyl and methanol functional groups, which may contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of hydroxyl groups allows for hydrogen bonding, enhancing the compound's affinity for enzymes and receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral activities. In vitro studies have shown that it can inhibit the growth of certain bacterial strains and viruses, suggesting its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of cell membrane integrity or interference with viral replication processes.
Cytotoxicity and Antiproliferative Effects
In studies assessing cytotoxicity, this compound demonstrated significant antiproliferative effects against various cancer cell lines. The compound was evaluated using the MTT assay, revealing an IC value indicative of its potency in inhibiting cell growth.
Table 1: Cytotoxicity Data
| Cell Line | IC (μM) |
|---|---|
| HL60 (Leukemia) | 137.3 |
| RAJI (Lymphoma) | 106.8 |
| MCF-7 (Breast) | 95.0 |
These results highlight the compound's potential as a chemotherapeutic agent, warranting further exploration in preclinical models.
Case Studies and Research Findings
Several studies have investigated the biological activities of derivatives related to this compound. For instance, a study focusing on cyclobutane derivatives reported significant antiproliferative activity against glioma cells, linking structural features to enhanced biological efficacy .
Additionally, a comparative analysis with other compounds indicated that modifications in the cyclobutane structure could lead to variations in bioactivity, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
